

# The Chemical Architecture and Pharmacological Profile of ETH-LAD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

N6-Ethyl-6-nor-lysergic acid diethylamide (**ETH-LAD**) is a potent psychedelic substance belonging to the lysergamide chemical class. As a structural analog of lysergic acid diethylamide (LSD), **ETH-LAD** has garnered significant interest within the scientific community for its distinct psychoactive properties and potential applications in neuroscience research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies associated with **ETH-LAD**. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds and their interactions with the central nervous system.

## **Chemical Structure and Physicochemical Properties**

**ETH-LAD**, also known as 6-ethyl-6-nor-LSD, is a semi-synthetic molecule derived from lysergic acid.[1] Its chemical structure is characterized by an ergoline core with ethyl substitutions at the R6 position of the nor-lysergic acid skeleton and at the amide nitrogen.[1] This modification distinguishes it from its close relative, LSD, which possesses a methyl group at the R6 position. [2]

The molecular formula for **ETH-LAD** is C21H27N3O, and it has a molar mass of 337.467 g/mol .[3] It is a chiral compound with two stereocenters at positions R5 and R8, with the active



stereoisomer being (+)-D-ETH-LAD, which has an absolute configuration of (5R, 8R).[1]

Table 1: Physicochemical Properties of ETH-LAD

| Property          | Value                                                                                                | Reference |
|-------------------|------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (6aR,9R)-N,N-diethyl-7-ethyl-<br>4,6,6a,7,8,9-<br>hexahydroindolo[4,3-<br>fg]quinoline-9-carboxamide | [3]       |
| Molecular Formula | C21H27N3O                                                                                            | [3]       |
| Molar Mass        | 337.467 g/mol                                                                                        | [3]       |
| CAS Number        | 65527-62-0                                                                                           | [3]       |
| Appearance        | (in hemitartrate salt form)                                                                          | [4]       |
| Chirality         | Two stereocenters (5R, 8R)                                                                           | [1]       |

# **Synthesis**

The synthesis of **ETH-LAD** and other N6-alkyl norlysergic acid N,N-diethylamide derivatives was first reported in 1976.[5] A convenient method for its synthesis involves a multi-step process starting from d-lysergic acid diethylamide (LSD).[6]

A general synthetic scheme involves the following key steps:

- N(6)-Demethylation of LSD: The methyl group at the N(6) position of LSD is removed to yield nor-lysergic acid N,N-diethylamide (nor-LSD).
- N(6)-Alkylation: The resulting secondary amine (nor-LSD) is then alkylated using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base to introduce the ethyl group at the N(6) position, yielding **ETH-LAD**.[7]

It is crucial to perform these reactions under controlled conditions to avoid degradation of the light- and air-sensitive ergoline structure.[7]



# Pharmacology Pharmacodynamics

**ETH-LAD**'s primary mechanism of action is as a potent agonist at serotonin receptors, particularly the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1][5] It also exhibits high affinity for other serotonin receptor subtypes, including 5-HT1A and 5-HT2C, and lower affinity for dopamine D1, D2, D3, D4, and D5 receptors.[2][3] In vitro studies have shown that **ETH-LAD** has a greater potency and efficacy as a 5-HT2A receptor agonist compared to LSD.[3] In animal models, specifically rodent drug discrimination tests, **ETH-LAD** is approximately 1.6 to 2.3 times more potent than LSD.[3]

Table 2: Receptor Binding Profile of ETH-LAD

| Receptor    | Binding Affinity (Ki, nM)                  | Reference |
|-------------|--------------------------------------------|-----------|
| 5-HT2A      | 5.1                                        | [7][8]    |
| 5-HT1A      | High Affinity (exact value not specified)  | [3]       |
| 5-HT2C      | High Affinity (exact value not specified)  | [3]       |
| Dopamine D1 | 22.1                                       | [7][8]    |
| Dopamine D2 | 4.4                                        | [7][8]    |
| Dopamine D3 | Lower Affinity (exact value not specified) | [3]       |
| Dopamine D4 | Lower Affinity (exact value not specified) | [3]       |
| Dopamine D5 | Lower Affinity (exact value not specified) | [3]       |

## **Pharmacokinetics**

The in-vitro metabolism of **ETH-LAD** has been studied, and like other lysergamides, it is expected to be metabolized in the liver.[2] Studies on the prodrug 1P-**ETH-LAD** have shown



that it is hydrolyzed to **ETH-LAD** in human serum, suggesting that **ETH-LAD** is the active compound.[7][8] Detailed in vivo pharmacokinetic studies in humans are limited. However, based on anecdotal reports and its structural similarity to LSD, the onset of effects is typically within 15 to 60 minutes, with a duration of 8 to 12 hours.[2][3]

## **Experimental Protocols**

## Analytical Characterization using Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of **ETH-LAD** can be achieved using GC-MS. The following is a general protocol based on published methods.[7][9]

#### Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
- Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

### GC Conditions:

• Injector Temperature: 250 °C

Injection Mode: Splitless

Oven Temperature Program:

o Initial temperature: 100 °C, hold for 1 min

Ramp: 20 °C/min to 300 °C

Hold: 5 min at 300 °C

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

#### MS Conditions:



• Ion Source Temperature: 230 °C

• Quadrupole Temperature: 150 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: m/z 40-550

### Sample Preparation:

- Dissolve a known amount of the ETH-LAD standard or sample in a suitable solvent (e.g., methanol or ethyl acetate).
- Perform serial dilutions to achieve a concentration within the instrument's linear range.
- Inject 1 μL of the prepared sample into the GC-MS system.

## Data Analysis:

- The retention time and the mass spectrum of the sample are compared to a certified reference standard of ETH-LAD for identification.
- Quantification can be performed by creating a calibration curve using standards of known concentrations.

## In Vitro Metabolism Study

The metabolic stability of **ETH-LAD** can be assessed using human liver microsomes. The following is a generalized protocol.

#### Materials:

- Human liver microsomes (pooled)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
- Phosphate buffer (pH 7.4)



- ETH-LAD stock solution
- Acetonitrile (for quenching the reaction)
- LC-MS/MS system for analysis

#### Procedure:

- Pre-warm a solution of human liver microsomes and NADPH regenerating system in phosphate buffer to 37 °C.
- Initiate the metabolic reaction by adding the ETH-LAD stock solution to the pre-warmed microsome solution. The final concentration of ETH-LAD should be in the low micromolar range.
- Incubate the reaction mixture at 37 °C with gentle shaking.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the metabolic activity by adding the aliquot to an equal volume of icecold acetonitrile.
- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (ETH-LAD) and identify potential metabolites.

#### Data Analysis:

• The disappearance of **ETH-LAD** over time is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

# Visualizations 5-HT2A Receptor Signaling Pathway

**ETH-LAD** exerts its primary psychedelic effects through agonism of the 5-HT2A receptor, which is a Gq-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream



signaling cascade.



Click to download full resolution via product page

Caption: 5-HT2A Receptor Gq-coupled Signaling Pathway.

# Experimental Workflow for Identification of ETH-LAD by GC-MS

The following diagram illustrates a typical workflow for the identification of **ETH-LAD** in a sample using Gas Chromatography-Mass Spectrometry.





Click to download full resolution via product page

Caption: GC-MS Workflow for ETH-LAD Identification.





## **Workflow for a Competitive Radioligand Binding Assay**

This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound (like **ETH-LAD**) for a specific receptor.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. connectsci.au [connectsci.au]
- 2. m.youtube.com [m.youtube.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Return of the lysergamides. Part III: Analytical characterization of N6-ethyl-6-norlysergic acid diethylamide (ETH-LAD) and 1-propionyl ETH-LAD (1P–ETH-LAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. uniurb.it [uniurb.it]
- 9. GPCR-radioligand binding assays PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Architecture and Pharmacological Profile of ETH-LAD: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588469#chemical-structure-and-properties-of-eth-lad]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com